

Benchmarking NP213: A Comparative Guide to In Vitro Performance in Nail Models

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Compound of Interest

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Aberdeen, UK – November 24, 2025 – In the landscape of onychomycosis research, the quest for effective topical treatments is paramount. This guide provides a comprehensive in vitro performance comparison of **NP213**, a novel antifungal peptide, against established and newer alternatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data, details methodologies for key in vitro nail models, and visually represents crucial biological and experimental processes.

Executive Summary

NP213 (Novexatin®) is a cyclic, water-soluble antifungal peptide engineered for the topical treatment of onychomycosis.[1][2] Its primary mechanism of action is the rapid, fungicidal disruption of the fungal cell membrane, leading to the loss of intracellular contents.[3] This mode of action is distinct from many existing antifungal agents that target ergosterol synthesis or other metabolic pathways. In vitro studies have demonstrated **NP213**'s ability to effectively penetrate the human nail plate and eradicate *Trichophyton rubrum*, a primary causative agent of onychomycosis.[2][4][5][6] This guide benchmarks the in vitro performance of **NP213** against a range of competitors, including ciclopirox, amorolfine, terbinafine, efinaconazole, tavaborole, and luliconazole.

Comparative Data on Antifungal Efficacy

The following tables summarize the quantitative data from various in vitro nail models, offering a comparative look at the antifungal efficacy of **NP213** and its alternatives.

Table 1: Efficacy in an Optimized In Vitro Human Nail Infection Model

This model utilizes human nail fragments infected with *Trichophyton rubrum*. The antifungal agents are applied daily for 28 days, and the remaining viable fungal load is quantified.

Treatment (Concentration)	Mean Log-Transformed CFU/ml (\pm 95% CI)	Fungal Eradication
NP213 (10% w/v)	0	Complete
Ciclopirox (8% w/v)	> 4	Incomplete
Amorolfine (5% w/v)	> 4	Incomplete
Vehicle Control	> 6	Incomplete

Data sourced from Mercer et al. (2019).[\[4\]](#)

Table 2: Minimum Inhibitory Concentration (MIC) Data

MIC values represent the lowest concentration of an antifungal drug that inhibits the visible growth of a microorganism. Lower MIC values indicate higher potency.

Antifungal Agent	MIC90 against <i>T. rubrum</i> (µg/mL)	MIC90 against <i>T. mentagrophytes</i> (µg/mL)
NP213*	0.008	0.015
Efinaconazole	0.008	0.015
Ciclopirox	0.50	0.50
Tavaborole	8.0	8.0
Amorolfine	-	-
Terbinafine	-	-
Luliconazole	-	-

*Note: **NP213** MIC values are from a modified broth microdilution method as standard methods may not accurately reflect its activity.^[4] Data for other agents sourced from various in vitro studies.^{[7][8]}

Table 3: Performance in Zone of Inhibition (ZOI) and Nail Permeation Models

These models assess the ability of a drug to penetrate the nail and exert its antifungal effect on a fungal culture below.

In Vitro Model	Antifungal Agent	Key Quantitative Finding
TurChub® ZOI Assay	Tavaborole (5%)	Zone of Inhibition > Infected Controls
Efinaconazole (10%)	ZOI (T. rubrum): 82.1 mm	Fungicidal activity in the ventral nail layer
Ciclopirox (8%)	ZOI (T. rubrum): 63.5 mm	
ChubTur™ Permeation	Efinaconazole (10%)	No change in flux through diseased vs. healthy nails
Terbinafine	No change in flux through diseased vs. healthy nails	
Amorolfine	No change in flux through diseased vs. healthy nails	

Note: Direct comparative data for **NP213** in these specific standardized models is not publicly available. Data presented is from studies on the respective alternative drugs.[\[7\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Mechanisms of Action: A Comparative Overview

Understanding the mechanism of action is crucial for evaluating the potential for efficacy and the development of resistance.

Antifungal Agent	Primary Mechanism of Action
NP213	Fungal cell membrane disruption (lysis)
Ciclopirox	Chelation of polyvalent metal cations (e.g., Fe ³⁺), inhibiting essential enzymes and disrupting DNA repair and cell division. [10] [12] [13]
Amorolfine	Inhibits two enzymes in the ergosterol biosynthesis pathway (D14 reductase and D7-D8 isomerase), leading to ergosterol depletion. [9] [11] [14] [15] [16]
Terbinafine	Inhibits squalene epoxidase, an early step in the ergosterol biosynthesis pathway, leading to squalene accumulation and ergosterol depletion. [1] [8] [17] [18] [19]
Efinaconazole	Inhibits sterol 14 α -demethylase in the ergosterol biosynthesis pathway. [6] [20] [21] [22]
Tavaborole	Inhibits fungal leucyl-tRNA synthetase, thereby disrupting protein synthesis. [4] [12] [23] [24] [25]
Luliconazole	Inhibits lanosterol demethylase in the ergosterol biosynthesis pathway. [2] [26] [27] [28] [29] [30]

Experimental Protocols

1. Optimized In Vitro Human Nail Infection Model

This model is designed to closely mimic the in vivo environment of an infected nail.

- **Nail Preparation:** Healthy human nail clippings are sterilized.
- **Infection:** The ventral side of the nail fragments is inoculated with a suspension of *Trichophyton rubrum* spores and incubated to allow for fungal penetration and establishment of infection.

- **Treatment:** The infected nail fragments are inverted, and the test compounds (e.g., **NP213**, comparators) are applied to the dorsal surface daily for a specified period (e.g., 28 days).
- **Assessment:** After the treatment period, viable fungi are extracted from the nail fragments, cultured on an appropriate medium (e.g., Potato Dextrose Agar), and the colony-forming units (CFU) are counted to determine the fungal load.

2. TurChub® Zone of Inhibition (ZOI) Assay

This model assesses the ability of a drug to penetrate the nail and inhibit fungal growth.

- **Apparatus:** A modified static diffusion cell (TurChub® chamber) is used, where the receptor chamber is filled with agar seeded with a fungal culture (e.g., *T. rubrum*).
- **Nail Barrier:** A section of human nail is placed between the donor and receptor compartments, serving as a barrier.
- **Application:** The test formulation is applied to the dorsal surface of the nail.
- **Incubation:** The assembled cells are incubated to allow for drug penetration and diffusion into the agar.
- **Measurement:** The zone of inhibition (the area around the nail where fungal growth is prevented) is measured to quantify the antifungal efficacy after nail penetration.^{[9][18]}

3. ChubTur™ Nail Permeation Model

This model is used to quantify the permeation of a drug through the nail plate.

- **Apparatus:** A diffusion cell (ChubTur™) is used, with a donor and a receptor chamber separated by a human nail clipping (either healthy or diseased).
- **Application:** The drug formulation is applied to the dorsal surface of the nail in the donor chamber.
- **Sampling:** The receptor fluid is sampled at various time points to measure the concentration of the drug that has permeated through the nail.

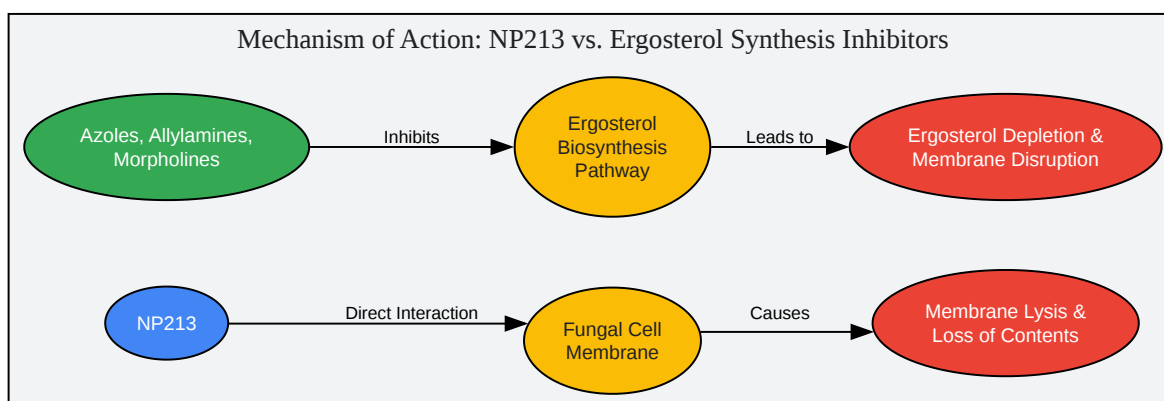
- Analysis: The cumulative amount of drug permeated per unit area is plotted against time to determine the flux and lag time.[14]

Visualizing Mechanisms and Workflows



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Workflow for the in vitro human nail infection model.



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*Contrasting mechanisms of **NP213** and ergosterol synthesis inhibitors.*

Conclusion

The in vitro data presented in this guide highlight the potent and rapid fungicidal activity of **NP213**. Its unique mechanism of action, which involves direct cell membrane lysis, offers a differentiated approach compared to existing antifungal agents that primarily target the ergosterol biosynthesis pathway. While direct comparative data for **NP213** across all standardized in vitro nail models is not yet available, the results from the optimized in vitro human nail infection model are promising. Further research and head-to-head studies in models such as the TurChub® and ChubTur™ will be invaluable in further elucidating the

comparative performance of **NP213** and solidifying its position as a promising candidate for the topical treatment of onychomycosis.

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